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Compound of Interest

Compound Name: Amino-PEG9-acid

Cat. No.: B605474 Get Quote

An in-depth exploration of the synthesis, properties, and applications of Amino-PEG9-acid in

advanced drug development, including Antibody-Drug Conjugates (ADCs) and Proteolysis

Targeting Chimeras (PROTACs).

Introduction to Amino-PEG9-acid
Amino-PEG9-acid is a heterobifunctional linker molecule integral to the advancement of

targeted therapeutics.[1][2][3] Structurally, it consists of a nine-unit polyethylene glycol (PEG)

chain flanked by a primary amine (-NH2) at one terminus and a carboxylic acid (-COOH) at the

other. This configuration allows for the sequential and controlled conjugation of two different

molecular entities, making it a versatile tool in the field of bioconjugation.

The central PEG chain, composed of repeating ethylene glycol units, imparts favorable

physicochemical properties to the linker and, consequently, to the final conjugate. Key among

these is increased hydrophilicity, which can enhance the solubility and reduce the aggregation

of poorly soluble drug molecules. Furthermore, the PEG moiety is known for its ability to

improve the pharmacokinetic profile of bioconjugates by increasing their hydrodynamic radius,

which can reduce renal clearance and extend circulation half-life. PEGylation, the process of

attaching PEG chains to molecules, is also recognized for its potential to decrease the

immunogenicity of therapeutic proteins and peptides.

The terminal functional groups of Amino-PEG9-acid provide orthogonal reactivity, a critical

feature for the precise construction of complex biomolecules. The primary amine is nucleophilic

and readily reacts with activated esters, such as N-hydroxysuccinimide (NHS) esters, and other
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electrophilic groups. Conversely, the carboxylic acid can be activated to react with

nucleophiles, most commonly primary amines, to form stable amide bonds. This dual reactivity

is fundamental to its application in linking antibodies to cytotoxic payloads in ADCs and in

connecting targeting ligands to E3 ligase recruiters in PROTACs.

Physicochemical and Quantitative Data
The precise molecular characteristics of Amino-PEG9-acid are critical for its effective

application in drug development. The following table summarizes the key quantitative data for

this linker.

Property Value Reference

Molecular Formula C21H43NO11 N/A

Molecular Weight 485.57 g/mol [3]

CAS Number 1191079-83-0 N/A

Purity Typically >95% [3]

Appearance White solid or viscous oil N/A

Solubility
Soluble in water and most

organic solvents
N/A

Synthesis of Amino-PEG9-acid
While a specific, detailed, step-by-step protocol for the synthesis of Amino-PEG9-acid is not

readily available in the public domain, general methodologies for the synthesis of

heterobifunctional PEG linkers provide a foundational understanding of the process. The

synthesis typically involves a multi-step approach starting from a commercially available,

monodisperse PEG diol.

The general strategy involves the orthogonal protection of the terminal hydroxyl groups,

followed by sequential deprotection and functionalization. One common approach is to:

Monoprotect the PEG Diol: One of the terminal hydroxyl groups of the PEG diol is protected

with a suitable protecting group, such as a trityl or tert-butyldimethylsilyl (TBDMS) group.
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Functionalize the Free Hydroxyl Group: The remaining free hydroxyl group is then converted

to the desired functional group, for instance, by tosylation followed by nucleophilic

substitution with sodium azide to introduce an azide moiety.

Deprotection of the First Terminus: The protecting group on the first hydroxyl group is

selectively removed.

Functionalization of the Second Terminus: The newly deprotected hydroxyl group is then

converted to the second desired functional group. For instance, it can be oxidized to a

carboxylic acid.

Final Conversion to the Amine: The azide group introduced in step 2 is then reduced to a

primary amine, commonly achieved through a Staudinger reaction or catalytic

hydrogenation.

This strategic approach allows for the controlled introduction of different functionalities at each

end of the PEG chain, resulting in the desired heterobifunctional linker.

Experimental Protocols for Bioconjugation
The utility of Amino-PEG9-acid lies in its ability to covalently link two different molecules

through its terminal amine and carboxylic acid groups. The following are detailed protocols for

the two primary types of conjugation reactions.

Protocol 1: Amide Bond Formation via EDC/NHS
Coupling of the Carboxylic Acid Terminus
This protocol describes the activation of the carboxylic acid group of Amino-PEG9-acid to form

an NHS ester, which then readily reacts with a primary amine on a target molecule (e.g., a

protein, peptide, or small molecule drug).

Materials:

Amino-PEG9-acid

Target molecule with a primary amine
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N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

N-Hydroxysuccinimide (NHS)

2-(N-morpholino)ethanesulfonic acid (MES) buffer (e.g., 0.1 M, pH 4.7-6.0)

Phosphate-buffered saline (PBS) (pH 7.2-7.4)

Reaction solvent (e.g., DMSO or DMF)

Quenching reagent (e.g., hydroxylamine or Tris buffer)

Purification system (e.g., size-exclusion chromatography or dialysis)

Procedure:

Dissolve Amino-PEG9-acid: Dissolve Amino-PEG9-acid in the reaction solvent to a desired

concentration (e.g., 10 mg/mL).

Activate the Carboxylic Acid:

In a separate tube, dissolve EDC (1.5 equivalents relative to Amino-PEG9-acid) and NHS

(1.5 equivalents) in MES buffer.

Add the EDC/NHS solution to the Amino-PEG9-acid solution.

Allow the reaction to proceed for 15-30 minutes at room temperature to form the NHS-

activated PEG linker.

Conjugation to the Target Molecule:

Dissolve the target molecule containing a primary amine in PBS.

Add the NHS-activated Amino-PEG9-acid to the target molecule solution. The molar ratio

of the activated linker to the target molecule should be optimized based on the desired

degree of labeling.
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Allow the reaction to proceed for 2 hours to overnight at room temperature or 4°C. The

reaction pH should be maintained between 7.2 and 8.0 for efficient coupling.

Quench the Reaction: Add the quenching reagent to the reaction mixture to stop the reaction

and hydrolyze any unreacted NHS esters.

Purify the Conjugate: Purify the resulting conjugate using an appropriate method to remove

excess linker and byproducts.

Protocol 2: Amide Bond Formation with the Amine
Terminus
This protocol describes the reaction of the primary amine of Amino-PEG9-acid with a molecule

containing an activated carboxylic acid, such as an NHS ester.

Materials:

Amino-PEG9-acid

Target molecule with an NHS ester

Reaction buffer (e.g., PBS, pH 7.2-8.0)

Reaction solvent (e.g., DMSO or DMF)

Purification system (e.g., size-exclusion chromatography or dialysis)

Procedure:

Dissolve Reactants:

Dissolve Amino-PEG9-acid in the reaction buffer.

Dissolve the NHS ester-containing target molecule in a small amount of reaction solvent

and then add it to the Amino-PEG9-acid solution. The molar ratio should be optimized for

the specific application.
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Conjugation Reaction: Allow the reaction to proceed for 1-2 hours at room temperature. The

progress of the reaction can be monitored by a suitable analytical technique, such as HPLC

or LC-MS.

Purify the Conjugate: Purify the conjugate using an appropriate method to remove unreacted

starting materials and byproducts.

Applications in Drug Development
Amino-PEG9-acid is a key enabling technology in the development of sophisticated drug

delivery systems, particularly in the fields of Antibody-Drug Conjugates and PROTACs.

Antibody-Drug Conjugates (ADCs)
ADCs are a class of targeted therapies that utilize the specificity of a monoclonal antibody to

deliver a potent cytotoxic payload directly to cancer cells. The linker that connects the antibody

and the payload is a critical component of the ADC, influencing its stability, efficacy, and safety.

Amino-PEG9-acid serves as a non-cleavable linker in ADC constructs. The carboxylic acid

end can be conjugated to a primary amine on the antibody, typically the ε-amino group of a

lysine residue, while the amine end can be reacted with a functionalized cytotoxic drug. The

hydrophilic PEG chain can help to mitigate the aggregation often caused by hydrophobic

payloads and can improve the overall pharmacokinetic properties of the ADC.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b605474#amino-peg9-acid-for-beginners]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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